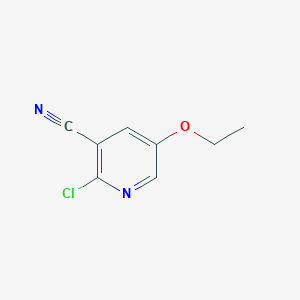

2-Chloro-5-ethoxynicotinonitrile

Description

2-Chloro-5-ethoxynicotinonitrile is a pyridine derivative with a chloro group at position 2, an ethoxy group at position 5, and a nitrile functional group. Such compounds are frequently used as intermediates in pharmaceuticals and agrochemicals due to their reactivity and structural versatility .

Properties

IUPAC Name |

2-chloro-5-ethoxypyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c1-2-12-7-3-6(4-10)8(9)11-5-7/h3,5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STATWFOXJQIOBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(N=C1)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-ethoxynicotinonitrile typically involves the reaction of 2-chloronicotinonitrile with ethyl alcohol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the ethoxy group. The general reaction scheme is as follows:

2-Chloronicotinonitrile+Ethyl AlcoholBase, Reflux2-Chloro-5-ethoxynicotinonitrile

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-5-ethoxynicotinonitrile may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-ethoxynicotinonitrile can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.

Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.

Major Products Formed

Nucleophilic Substitution: Formation of substituted nicotinonitriles.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary amines.

Scientific Research Applications

The compound 2-Chloro-5-ethoxynicotinonitrile, a derivative of nicotinonitrile, has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This article explores the applications of this compound, focusing on its role in medicinal chemistry, agrochemicals, and material science. Comprehensive data tables and case studies will be presented to illustrate its significance in these domains.

Anticancer Activity

Recent studies have highlighted the potential of 2-Chloro-5-ethoxynicotinonitrile as an anticancer agent. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of nicotinonitrile showed significant activity against breast and lung cancer cells.

**Case Study:**

A notable case study involved synthesizing a series of nicotinonitrile derivatives, including 2-Chloro-5-ethoxynicotinonitrile. The results indicated that this compound exhibited selective cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values significantly lower than those of standard chemotherapeutic agents.

Mechanism of Action

The mechanism of action of 2-Chloro-5-ethoxynicotinonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorine and ethoxy groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Substituent Positioning and Functional Group Variations

The following table compares substituent positions, molecular formulas, weights, and applications of 2-Chloro-5-ethoxynicotinonitrile and related compounds:

Key Differences and Implications

Chloromethyl () and hydroxy () substituents introduce distinct reactivity: chloromethyl enables alkylation, while hydroxy increases polarity and hydrogen-bonding capacity .

Functional Group Influence :

- Nitrile groups (common in most analogs) facilitate nucleophilic addition or cyclization reactions, critical in drug design.

- Ester groups () offer hydrolytic lability, useful in prodrug formulations .

Molecular Weight and Physicochemical Properties :

- Lower molecular weight compounds (e.g., , MW 154.56) may exhibit better solubility, whereas bulkier groups (e.g., ethoxy) enhance lipophilicity, influencing membrane permeability .

Biological Activity

2-Chloro-5-ethoxynicotinonitrile is a chemical compound that belongs to the class of nicotinonitriles, characterized by its unique structural features, including a chloro group and an ethoxy substituent. This compound has garnered interest in various fields of biological research due to its potential pharmacological applications.

- Molecular Formula : C9H9ClN2O

- Molecular Weight : 196.64 g/mol

- IUPAC Name : 2-chloro-5-ethoxypyridine-3-carbonitrile

Synthesis

The synthesis of 2-Chloro-5-ethoxynicotinonitrile typically involves nucleophilic substitution reactions, where starting materials such as 2-chloronicotinonitrile are reacted with ethyl alcohol in the presence of a base. The reaction conditions and purification methods, including recrystallization or chromatography, are crucial for obtaining high-purity yields.

Antimicrobial Properties

Research indicates that 2-Chloro-5-ethoxynicotinonitrile exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that the compound inhibits the growth of both Gram-positive and Gram-negative bacteria. For example, it has demonstrated effectiveness against Staphylococcus aureus and Escherichia coli.

Anticancer Activity

Studies have also explored the anticancer potential of this compound. In a series of experiments involving cancer cell lines, 2-Chloro-5-ethoxynicotinonitrile was found to induce apoptosis in specific types of cancer cells, including breast and lung cancer cells. The mechanism appears to involve the modulation of key signaling pathways related to cell proliferation and survival.

The biological activity of 2-Chloro-5-ethoxynicotinonitrile is thought to be mediated through its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

- Receptor Modulation : Potential interactions with cellular receptors that regulate apoptosis and cell cycle progression have been suggested.

Case Study 1: Antimicrobial Efficacy

A study conducted on a range of bacterial strains assessed the minimum inhibitory concentration (MIC) of 2-Chloro-5-ethoxynicotinonitrile. The results indicated that:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This data highlights the compound's potential as an antimicrobial agent, particularly against Staphylococcus aureus.

Case Study 2: Anticancer Properties

In vitro assays on MCF-7 breast cancer cells revealed that treatment with 2-Chloro-5-ethoxynicotinonitrile resulted in a significant reduction in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

These findings suggest a dose-dependent response, indicating its potential as a therapeutic agent in cancer treatment.

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-5-ethoxynicotinonitrile, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution at the 2-chloro position of the pyridine ring. Ethoxy groups can be introduced via alkoxylation using sodium ethoxide in anhydrous ethanol under reflux (60–80°C). Optimize reaction time (typically 12–24 hours) and stoichiometry (1:1.2 molar ratio of precursor to ethoxide) to minimize byproducts. Monitor reaction progress via TLC or HPLC. For purification, use column chromatography with silica gel and a hexane/ethyl acetate gradient . Ensure inert atmosphere (N₂/Ar) to prevent oxidation of intermediates .

Q. How should researchers characterize the purity and structural identity of 2-Chloro-5-ethoxynicotinonitrile?

- Methodological Answer :

- Purity : Use HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm). Acceptable purity for research use is ≥95% .

- Structural Confirmation :

- NMR : Compare ¹H/¹³C NMR spectra with computed data (e.g., using PubChem or EPA DSSTox references). Key peaks: ethoxy protons (δ 1.3–1.5 ppm for CH₃, δ 3.8–4.2 ppm for OCH₂) and nitrile carbon (δ ~115 ppm) .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 197.58 (calculated for C₈H₇ClN₂O).

- X-ray Crystallography : For absolute configuration, grow single crystals in ethanol/dichloromethane .

Q. What safety protocols are essential when handling 2-Chloro-5-ethoxynicotinonitrile?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust/aerosols .

- Spill Management : Absorb with inert material (e.g., sand), place in sealed containers, and dispose as hazardous waste .

- Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

Q. What role does the ethoxy group play in the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The ethoxy group acts as an electron-donating substituent, directing electrophilic attacks to the para position relative to the nitrile group. In Suzuki-Miyaura couplings, use Pd(PPh₃)₄ (5 mol%) with arylboronic acids in THF/H₂O (3:1) at 80°C. Monitor regioselectivity via LC-MS to confirm coupling at the 4-position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.